5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine
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Overview
Description
5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of an ethylsulfonyl group, an o-tolyl group, and a thieno[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Ethylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to its specific combination of functional groups and the thieno[2,3-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H15N3O2S2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(2-methylphenyl)-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C14H15N3O2S2/c1-3-21(18,19)14-10(9-7-5-4-6-8(9)2)11-12(15)16-17-13(11)20-14/h4-7H,3H2,1-2H3,(H3,15,16,17) |
InChI Key |
HUMBOQADZWSCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=CC=C3C |
Origin of Product |
United States |
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